1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
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Overview
Description
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride is a compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities
Preparation Methods
The synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves several steps. One common method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of trimethylsilyl diazomethane with N-benzyl-4-piperidone, followed by hydrolysis . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various medicinal compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption . This mechanism is similar to other compounds in the piperidine class, which are known for their effects on neurotransmitter systems.
Comparison with Similar Compounds
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds in the piperidine class, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a potent dopamine reuptake inhibitor and is closely related to vanoxerine and GBR-12,935.
Vanoxerine: Known for its dopamine reuptake inhibition properties.
GBR-12,935: Another dopamine reuptake inhibitor with similar pharmacological properties
Properties
CAS No. |
113411-58-8 |
---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-22-18-10-6-5-9-17(18)19(21)11-13-20(14-12-19)15-16-7-3-2-4-8-16;/h2-10,21H,11-15H2,1H3;1H |
InChI Key |
KGSGVSGKTUNILE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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